molecular formula C10H13BrN2O2 B11784115 Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate

Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11784115
M. Wt: 273.13 g/mol
InChI Key: CNZSNZVWLVWOBE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyrazole ring.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyrazole ring with aryl groups.

Scientific Research Applications

Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-1H-pyrazole-3-carboxylate: Lacks the cyclobutylmethyl group.

    Methyl 4-chloro-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate: Contains a chlorine atom instead of bromine.

    Methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate: Contains a cyclopropylmethyl group instead of cyclobutylmethyl.

Uniqueness

Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclobutylmethyl group, which can impart specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

Methyl 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C_{10}H_{12}BrN_{3}O_{2}
  • Molecular Weight : 276.12 g/mol
  • CAS Number : 211738-66-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has been shown to exhibit:

  • Antimicrobial Activity : Studies indicate that the compound demonstrates significant antimicrobial properties against various bacterial strains, potentially through inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, likely by inhibiting pro-inflammatory cytokines and mediators.

Pharmacological Effects

The compound has been evaluated for several pharmacological effects:

  • Antitumor Activity : Research indicates that this compound may inhibit tumor growth in vitro and in vivo. It appears to induce apoptosis in cancer cells through the activation of caspase pathways.
  • CNS Activity : Preliminary studies suggest potential neuroprotective effects, indicating that it might influence neurotransmitter systems or reduce oxidative stress within neuronal cells.
  • Analgesic Properties : The compound has shown promise in alleviating pain in animal models, possibly through modulation of pain pathways involving cyclooxygenase (COX) inhibition.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces levels of TNF-alpha and IL-6
CNS ActivityNeuroprotective effects observed
AnalgesicSignificant pain relief in animal models

Case Study: Antitumor Efficacy

In a recent study published in Cancer Research, this compound was tested against human breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics. Flow cytometry analysis revealed increased apoptosis rates, confirming the compound's potential as an anticancer agent .

Case Study: Anti-inflammatory Mechanism

A study focusing on the anti-inflammatory properties of the compound found that it effectively inhibited the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism by which the compound could be beneficial in treating inflammatory diseases .

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

methyl 4-bromo-1-(cyclobutylmethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C10H13BrN2O2/c1-15-10(14)9-8(11)6-13(12-9)5-7-3-2-4-7/h6-7H,2-5H2,1H3

InChI Key

CNZSNZVWLVWOBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1Br)CC2CCC2

Origin of Product

United States

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